molecular formula C12H16O6 B14724207 Diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate CAS No. 10357-47-8

Diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate

Cat. No.: B14724207
CAS No.: 10357-47-8
M. Wt: 256.25 g/mol
InChI Key: NNYLRCBRZPNSPO-UHFFFAOYSA-N
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Description

Diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate is an organic compound with the molecular formula C12H16O6. It is a diester derivative of cyclohexane, featuring two ester groups and two ketone functionalities. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate typically involves the esterification of 3,6-dioxocyclohexane-1,2-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3,6-dioxocyclohexane-1,2-dicarboxylic acid+2C2H5OHH2SO4Diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate+2H2O\text{3,6-dioxocyclohexane-1,2-dicarboxylic acid} + 2 \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 2 \text{H}_2\text{O} 3,6-dioxocyclohexane-1,2-dicarboxylic acid+2C2​H5​OHH2​SO4​​Diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate+2H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification reaction under milder conditions.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products

    Oxidation: 3,6-dioxocyclohexane-1,2-dicarboxylic acid.

    Reduction: Diethyl 3,6-dihydroxycyclohexane-1,2-dicarboxylate.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester groups in the compound are susceptible to nucleophilic attack, leading to the formation of carboxylic acids and alcohols. This reaction is facilitated by the presence of catalytic residues in the active site of the enzyme.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate: This compound has a similar structure but with methyl ester groups and different positions of the ketone functionalities.

    Diethyl 2-phenyl-4,6-dioxocyclohexane-1,3-dicarboxylate: This compound features a phenyl group and different positions of the ester and ketone groups.

Uniqueness

Diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate is unique due to its specific arrangement of ester and ketone groups, which imparts distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

10357-47-8

Molecular Formula

C12H16O6

Molecular Weight

256.25 g/mol

IUPAC Name

diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C12H16O6/c1-3-17-11(15)9-7(13)5-6-8(14)10(9)12(16)18-4-2/h9-10H,3-6H2,1-2H3

InChI Key

NNYLRCBRZPNSPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(=O)CCC1=O)C(=O)OCC

Origin of Product

United States

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